molecular formula C6H6Cl2N2O B598702 4,6-Dichloro-2-(methoxymethyl)pyrimidine CAS No. 1903-92-0

4,6-Dichloro-2-(methoxymethyl)pyrimidine

Cat. No. B598702
CAS RN: 1903-92-0
M. Wt: 193.027
InChI Key: JEGIGVNQAHMOII-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(methoxymethyl)pyrimidine is a chemical compound with the molecular weight of 193.03 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical .


Synthesis Analysis

The synthesis of 4,6-Dichloro-2-(methoxymethyl)pyrimidine involves several steps. For instance, 4,6-Dichloropyrimidine was used in the synthesis of N-substituted azacalix pyrimidines . It was also used in a biarylpyrimidine synthesis involving biaryl cross-coupling .


Molecular Structure Analysis

The IUPAC name for 4,6-Dichloro-2-(methoxymethyl)pyrimidine is the same as its common name . The InChI code for this compound is 1S/C6H6Cl2N2O/c1-11-3-6-9-4(7)2-5(8)10-6/h2H,3H2,1H3 .


Chemical Reactions Analysis

4,6-Dichloro-2-(methoxymethyl)pyrimidine undergoes various chemical reactions. For example, chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described .


Physical And Chemical Properties Analysis

4,6-Dichloro-2-(methoxymethyl)pyrimidine is a powder with a melting point of 41-44 degrees Celsius . Its molecular weight is 193.03 .

Scientific Research Applications

Synthesis of New Chemical Compounds

4,6-Dichloro-2-(methoxymethyl)pyrimidine serves as a key intermediate in the synthesis of various pyrimidine derivatives with potential applications in medicinal chemistry and materials science. For instance, the research conducted by Liu Guo-ji (2009) presents a method for synthesizing 2,4-dichloro-5-methoxy-pyrimidine, highlighting its significance as a novel intermediate compound Liu Guo-ji, 2009. Similarly, W. Maes, D. Amabilino, and W. Dehaen (2003) have developed dendrimers containing pyrimidine units using 4,6-dichloro-2-(4-methoxyphenyl)-pyrimidine as the building block, indicating its application in creating more rigid structures for various uses Maes, Amabilino, & Dehaen, 2003.

Proton Transfer Complexes Study

The study of proton transfer complexes is another significant application. M. M. Habeeb et al. (2009) explored the formation of yellow proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and other compounds, which can be used for spectrophotometric determination in acetonitrile Habeeb, Al-Attas, & Basha, 2009.

Development of Antitumor Agents

Research into antitumor properties of pyrimidine derivatives has been carried out, with studies like the one by L. Grigoryan et al. (2008), which synthesized new 5-(4-alkoxybenzyl)pyrimidines with observed antitumor activity, demonstrating the potential medicinal applications of compounds derived from 4,6-dichloro-2-(methoxymethyl)pyrimidine Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, & Arsenyan, 2008.

Exploration of Novel Dendrimers

The synthesis of novel dendrimers using 4,6-dichloro-2-(methoxymethyl)pyrimidine as a precursor is a notable application, providing materials that can be used in various technological and biomedical fields. The research by W. Maes and colleagues illustrates a convergent approach to dendritic macromolecules, showcasing the chemical's role in advancing materials science Maes, Amabilino, & Dehaen, 2003.

Mechanism of Action

While the specific mechanism of action for 4,6-Dichloro-2-(methoxymethyl)pyrimidine is not mentioned in the search results, pyrimidines in general display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

This compound may cause serious eye irritation, respiratory irritation, and skin irritation .

Relevant Papers

There are several peer-reviewed papers related to 4,6-Dichloro-2-(methoxymethyl)pyrimidine . These papers cover a range of topics including its synthesis, chemical reactions, and potential applications.

properties

IUPAC Name

4,6-dichloro-2-(methoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-11-3-6-9-4(7)2-5(8)10-6/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGIGVNQAHMOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30701194
Record name 4,6-Dichloro-2-(methoxymethyl)pyrimidine
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Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(methoxymethyl)pyrimidine

CAS RN

1903-92-0
Record name 4,6-Dichloro-2-(methoxymethyl)pyrimidine
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Record name 4,6-Dichloro-2-(methoxymethyl)pyrimidine
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Record name 4,6-dichloro-2-(methoxymethyl)pyrimidine
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